N-[(R)-1-(1-Naphthyl)ethyl]benzamide
Overview
Description
N-[(R)-1-(1-Naphthyl)ethyl]benzamide is a useful research compound. Its molecular formula is C19H17NO and its molecular weight is 275.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Optical Activity Studies :
- Title : "A CHIRAL N-METHYLBENZAMIDE: SPONTANEOUS GENERATION OF OPTICAL ACTIVITY" (Azumaya et al., 1999).
- Findings : The study explored the optical activity of chiral crystals of benzamide derivatives, including those similar in structure to N-[(R)-1-(1-Naphthyl)ethyl]benzamide. The enantiomers in the solution could be distinguished by their morphological properties and circular dichroism (CD) spectra, indicating the compound's potential in chiral recognition and as a model for studying spontaneous optical activity (Azumaya et al., 1999).
Calcium Sensing Receptor Ligand :
- Title : "N1-Benzoyl-N2-[1-(1-naphthyl)ethyl]-trans-1,2-diaminocyclohexanes: Development of 4-chlorophenylcarboxamide (calhex 231) as a new calcium sensing receptor ligand demonstrating potent calcilytic activity" (Kessler et al., 2006).
- Findings : The paper discusses the development of compounds related to this compound as potent calcium sensing receptor (CaSR) ligands. The study emphasizes the compound's role in inhibiting calcium-induced inositol phosphate accumulation in cells, indicating potential applications in treating disorders related to calcium sensing (Kessler et al., 2006).
NO Production Inhibitory Compounds :
- Title : "New benzamide derivatives and NO production inhibitory compounds from Limonia acidissima" (Kim et al., 2009).
- Findings : The study isolates new benzamide derivatives related to this compound and tests them for their ability to inhibit nitric oxide (NO) production in microglia cells. Such compounds could have potential therapeutic applications in diseases where NO production is a factor (Kim et al., 2009).
Chemical Synthesis and Structural Analysis :
- Title : "Syntheses of the enantiomers of 1-deoxynojirimycin and 1-deoxyaltronojirimycin via chemo- and diastereoselective olefinic oxidation of unsaturated amines" (Bagal et al., 2010).
- Findings : The paper discusses the synthesis routes involving compounds structurally related to this compound. It provides insights into the chemical synthesis and structural analysis of such benzamide derivatives, which is crucial for understanding their reactivity and potential applications (Bagal et al., 2010).
Properties
IUPAC Name |
N-[(1R)-1-naphthalen-1-ylethyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-14(20-19(21)16-9-3-2-4-10-16)17-13-7-11-15-8-5-6-12-18(15)17/h2-14H,1H3,(H,20,21)/t14-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXCAPQLMYZZTK-CQSZACIVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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